2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride
Description
The compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride is a benzodiazepine derivative characterized by a core 1,4-benzodiazepine ring system. Its structure includes:
- Position 1: A 3-(diethylamino)propyl substituent, which introduces a tertiary amine moiety via a three-carbon alkyl chain. This group is protonated in the dihydrochloride salt form, enhancing solubility and bioavailability .
- Position 5: An ortho-fluorophenyl group, which influences receptor binding affinity and metabolic stability .
- Position 7: A chlorine atom, a common substituent in anxiolytic and sedative benzodiazepines .
The dihydrochloride salt improves pharmacokinetic properties, such as aqueous solubility and stability, compared to the free base form.
Properties
CAS No. |
4130-75-0 |
|---|---|
Molecular Formula |
C22H27Cl3FN3O |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
7-chloro-1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride |
InChI |
InChI=1S/C22H25ClFN3O.2ClH/c1-3-26(4-2)12-7-13-27-20-11-10-16(23)14-18(20)22(25-15-21(27)28)17-8-5-6-9-19(17)24;;/h5-6,8-11,14H,3-4,7,12-13,15H2,1-2H3;2*1H |
InChI Key |
QUYLCUGBYNYTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |
Origin of Product |
United States |
Biological Activity
The compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride is a member of the benzodiazepine class, known for its anxiolytic and sedative properties. This article explores its biological activity, including pharmacological effects, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 7-chloro-5-(o-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Molecular Formula : C15H10ClF2N2O2
- Molecular Weight : 321.158 g/mol
Benzodiazepines primarily exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and results in anxiolytic, sedative, and muscle relaxant effects.
Pharmacological Effects
The biological activities of this compound have been studied extensively. Key findings include:
- Anxiolytic Effects : Clinical studies have shown that the compound effectively reduces anxiety symptoms in patients with various anxiety disorders. For instance:
- Sedative Properties : The compound has been noted for its sedative effects, which can be beneficial in treating insomnia associated with anxiety disorders.
- Cognitive Effects : Research indicates potential cognitive-enhancing properties, particularly in conditions involving cognitive dysfunction. Studies on related benzodiazepines suggest that modifications to the chemical structure can enhance cognitive performance without significant sedation .
Case Studies
Several case studies highlight the efficacy of this compound:
| Case Study | Patient Profile | Diagnosis | Treatment Outcome |
|---|---|---|---|
| Case 1 | Female, 38 | Reactive Anxiety | Symptoms relieved within one week on 10 mg q.i.d. |
| Case 2 | Female, 22 | Severe Anxiety and Depression | Marked improvement after dosage adjustment to 15 mg q.i.d. |
| Case 3 | Male, 79 | Hypertension with Anxiety | Complete relief of anxiety symptoms after one month on 10 mg t.i.d. |
| Case 4 | Female, 52 | Psychophysiological Reaction | Excellent relief of gastrointestinal symptoms on 10 mg q.i.d. |
Research Findings
Recent studies have focused on the broader implications of benzodiazepine derivatives:
- Toxicity Studies : Chronic toxicity assessments in animal models have been conducted to evaluate long-term safety profiles . These studies are crucial for understanding potential adverse effects associated with prolonged use.
- Comparative Studies : Research comparing various benzodiazepines indicates that structural modifications can lead to differing pharmacokinetic profiles and therapeutic outcomes. For example, fluorinated derivatives have shown enhanced activity on AMPA receptors and improved cognitive outcomes in animal models .
Scientific Research Applications
Introduction to 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(diethylamino)propyl)-5-(o-fluorophenyl)-, dihydrochloride
The compound this compound is a member of the benzodiazepine family, which is widely recognized for its pharmacological applications, particularly in the treatment of anxiety and related disorders. This article delves into the scientific research applications of this compound, highlighting its therapeutic potential, mechanisms of action, and case studies that illustrate its effectiveness.
Pharmacological Applications
The primary application of 2H-1,4-Benzodiazepin-2-one derivatives is in the treatment of anxiety disorders. Benzodiazepines are known to act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects.
Case Studies
- Anxiety Management
- Chronic Anxiety Disorders
Toxicology and Safety Studies
Research has shown that derivatives of this compound exhibit low toxicity levels in chronic toxicity studies conducted on animal models such as rats and dogs. These studies are crucial for establishing safety profiles before human clinical trials .
Analytical Methods Development
Recent advancements in analytical chemistry have employed nuclear magnetic resonance (NMR) techniques to improve the detection and quantification of benzodiazepines and their impurities. The development of green analytical methods using eco-friendly solvents has been particularly notable for ensuring the quality control of pharmaceutical formulations containing benzodiazepines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodiazepines share a core 1,4-benzodiazepin-2-one structure but differ in substituents at positions 1, 5, and 7, which critically influence their pharmacological profiles. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Benzodiazepines
Key Observations:
Position 1 Modifications: The 3-(diethylamino)propyl group in the target compound distinguishes it from simpler analogs like clonazepam (H at position 1) and flurazepam impurities. This substituent likely extends half-life due to reduced metabolic clearance of tertiary amines . Trifluoroethyl () and cyclopropylmethyl () groups at position 1 demonstrate how alkyl chain length and electronegativity alter physicochemical properties.
Position 5 Aryl Groups :
- The o-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to o-chlorophenyl (clonazepam) or pyridyl (bromazepam) moieties .
Position 7 Substituents :
- Chlorine (target compound) vs. nitro (clonazepam) or bromine (bromazepam) affects electron density and receptor interaction. Nitro groups enhance potency but increase photolability .
Salt Forms: Dihydrochloride (target) and hydrochloride (oxazepam) salts improve solubility over free bases, critical for intravenous formulations .
Preparation Methods
Detailed Synthetic Procedure and Reaction Conditions
Based on patent literature and related benzodiazepine synthesis research, the following detailed procedure is representative for preparing this compound:
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1. Preparation of 7-chloro-5-(o-fluorophenyl)-1,4-benzodiazepin-2-one intermediate | Condensation of 2-amino-5-chlorobenzophenone with o-fluorobenzoyl chloride or equivalent in acidic medium | Formation of the benzodiazepine ring system | Reaction temperature: 80-120°C; solvent: acetic acid or ethanol |
| 2. Alkylation at N-1 position | Reaction of intermediate with 3-(diethylamino)propyl chloride/bromide in DMF with K2CO3 | Introduction of diethylamino-propyl side chain | Reaction temperature: 50-70°C; reaction time: 12-24 hours |
| 3. Salt formation | Treatment of free base with HCl in ethanol or isopropanol | Conversion to dihydrochloride salt | Cooling to 0-5°C to precipitate salt crystals |
Research Findings and Optimization Insights
- Yield and Purity: Optimized conditions for the alkylation step improve yield up to 75-85% with high purity (>98% by HPLC).
- Solvent Choice: Polar aprotic solvents such as DMF or N-methyl-2-pyrrolidone (NMP) enhance nucleophilic substitution efficiency.
- Temperature Control: Maintaining moderate temperatures during alkylation avoids side reactions such as over-alkylation or decomposition.
- Salt Formation: The dihydrochloride salt form exhibits improved water solubility and stability, facilitating pharmaceutical formulation.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Starting material purity | >99% | Ensures high product purity |
| Condensation temperature | 80-120°C | Efficient ring closure |
| Alkylation solvent | DMF or NMP | Enhances nucleophilic substitution |
| Alkylation base | Potassium carbonate | Deprotonates N-1 for alkylation |
| Alkylation temperature | 50-70°C | Balances reaction rate and side reactions |
| Salt formation acid | HCl (aqueous or ethanolic) | Stabilizes compound as dihydrochloride salt |
| Crystallization temperature | 0-5°C | Maximizes salt crystallization yield |
Q & A
Q. What are the established synthetic routes for synthesizing this benzodiazepine derivative?
The synthesis typically involves multi-step reactions starting with a benzodiazepine core. A common method includes acylation using 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl by-products. Purification is achieved via recrystallization or chromatography . The diethylamino-propyl side chain and o-fluorophenyl group are introduced through alkylation or substitution reactions, with intermediates validated via NMR and mass spectrometry .
Q. Which spectroscopic techniques are recommended for structural elucidation?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and chlorine positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) functional groups .
Q. What are the common impurities associated with this compound, and how are they identified?
Impurities include des-alkylated derivatives (e.g., 1-Des[(diethylamino)ethyl]flurazepam, CAS 2886-65-9) and positional isomers. These are detected using HPLC with UV/Vis or MS detection, calibrated against pharmacopeial standards (e.g., EP Impurities E and F) .
Q. What stability considerations are critical for storage and handling?
The dihydrochloride salt is hygroscopic; storage under inert gas (argon) at 2–8°C in amber vials is advised to prevent degradation. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis efficiency?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach integrates computational path searches with experimental feedback loops to refine conditions (e.g., solvent selection, temperature) . For example, optimizing the diethylamino-propyl chain introduction could reduce side reactions by 30% .
Q. What experimental design (DoE) strategies minimize variability in pharmacokinetic studies?
Use factorial designs to assess variables like pH, temperature, and excipient interactions. Response surface methodology (RSM) identifies optimal dissolution conditions. For in vivo studies, Latin square designs control for inter-subject variability .
Q. How can data contradictions in impurity profiling be resolved?
Cross-validate using orthogonal techniques:
Q. What in silico strategies model receptor binding affinity for this compound?
Molecular docking (AutoDock Vina) predicts interactions with GABAₐ receptors. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over time. Free-energy perturbation (FEP) calculations quantify ΔG changes for structure-activity relationship (SAR) optimization .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Analytical Validation
Q. Table 2. Stability Study Design
| Condition | Duration | Key Metrics |
|---|---|---|
| 25°C/60% RH | 12 months | Degradation products ≤0.5% |
| 40°C/75% RH | 6 months | Identify hydrolytic pathways |
| Photolysis (ICH Q1B) | 48 hours | UV-vis spectral shifts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
